N-acetyl-alpha-D-muramoyl-L-alanine

Description

Properties

Molecular Formula |

C14H24N2O9 |

|---|---|

Molecular Weight |

364.35 g/mol |

IUPAC Name |

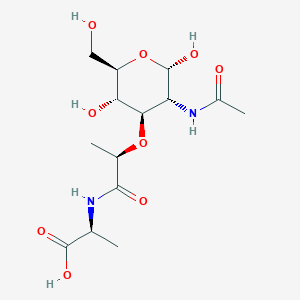

(2S)-2-[[(2R)-2-[(2S,3R,4R,5S,6R)-3-acetamido-2,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxypropanoyl]amino]propanoic acid |

InChI |

InChI=1S/C14H24N2O9/c1-5(13(21)22)15-12(20)6(2)24-11-9(16-7(3)18)14(23)25-8(4-17)10(11)19/h5-6,8-11,14,17,19,23H,4H2,1-3H3,(H,15,20)(H,16,18)(H,21,22)/t5-,6+,8+,9+,10+,11+,14-/m0/s1 |

InChI Key |

ICMUIFDBEVJCQA-GFBFODDVSA-N |

SMILES |

CC(C(=O)O)NC(=O)C(C)OC1C(C(OC(C1O)CO)O)NC(=O)C |

Isomeric SMILES |

C[C@@H](C(=O)O)NC(=O)[C@@H](C)O[C@@H]1[C@H]([C@H](O[C@@H]([C@H]1O)CO)O)NC(=O)C |

Canonical SMILES |

CC(C(=O)O)NC(=O)C(C)OC1C(C(OC(C1O)CO)O)NC(=O)C |

Origin of Product |

United States |

Scientific Research Applications

N-acetyl-alpha-D-muramoyl-L-alanine is a significant compound in microbiology and biochemistry, primarily due to its role in bacterial cell wall structure and function. This article explores its applications, particularly in scientific research, including its biochemical significance, potential therapeutic uses, and insights from various studies.

Bacterial Cell Wall Studies

This compound is essential for understanding bacterial cell wall synthesis and degradation. Researchers have focused on enzymes that interact with this compound, such as:

- N-acetylmuramoyl-L-alanine amidases : These enzymes cleave the bond between the glycan and peptide moieties in peptidoglycan, facilitating cell wall remodeling during growth and division. For instance, studies on E. coli have shown that amidases like AmpD play critical roles in bacterial physiology by regulating peptidoglycan turnover .

Antibiotic Development

The inhibition of enzymes that utilize this compound as a substrate has been explored as a strategy for developing new antibiotics. By targeting these enzymes, researchers aim to disrupt bacterial cell wall synthesis, leading to cell lysis and death. Recent studies have highlighted the potential of MurD-targeted inhibitors that affect the incorporation of this compound into peptidoglycan layers .

Immunological Research

This compound is also studied for its immunological properties. It can act as an immunomodulator by influencing the immune response to bacterial infections. Research indicates that this compound may enhance the activity of immune cells, potentially aiding in vaccine development against bacterial pathogens .

Biochemical Pathway Analysis

The metabolic pathways involving this compound are crucial for understanding bacterial metabolism. Studies have shown that this compound participates in the synthesis of uridine diphosphate-N-acetylmuramyl-tripeptide, which is vital for peptidoglycan biosynthesis in Gram-positive bacteria . This pathway's elucidation can provide insights into bacterial resistance mechanisms.

Case Study 1: Enzyme Activity Characterization

A study characterized the activity of N-acetylmuramoyl-L-alanine amidase from Bacillus subtilis. The researchers demonstrated that this enzyme preferentially cleaved N-acetylmuramoyl-L-alanine bonds under specific conditions, providing insights into its role in bacterial growth regulation and potential targets for antibiotic action .

Case Study 2: Antibiotic Resistance Mechanisms

Research investigating antibiotic resistance mechanisms in Staphylococcus aureus revealed that alterations in the metabolism of this compound contributed to reduced susceptibility to beta-lactam antibiotics. The study highlighted how changes in enzyme expression levels affected peptidoglycan synthesis and overall cell wall integrity .

Summary Table of Applications

Comparison with Similar Compounds

Comparison with Structurally and Functionally Related Compounds

Functional Insights :

- The addition of D-alanyl-D-alanine residues (e.g., in UDP-N-acetyl-α-D-muramoyl-L-alanyl-γ-D-glutamyl-L-lysyl-D-alanyl-D-alanine ) is critical for transpeptidation during peptidoglycan cross-linking .

- Modifications in the peptide chain (e.g., lysine vs. diaminopimelate) reflect species-specific adaptations in cell wall architecture .

Key Findings :

Enzymatic Substrates and Inhibitors

MurNAc-L-Ala is a substrate for amidases, but structural analogs exhibit varied interactions:

Table 2: Enzyme Interaction Profiles

Comparative Analysis :

Related Amino Acid Derivatives

Structural Implications :

- The absence of the muramoyl moiety in these derivatives eliminates peptidoglycan-related functions, highlighting the indispensability of MurNAc in bacterial cell walls.

Preparation Methods

MurD Ligase-Catalyzed Synthesis

MurD ligase, a cytoplasmic enzyme in Escherichia coli, catalyzes the ATP-dependent addition of D-glutamate to UMA. While primarily studied for subsequent peptidoglycan assembly, this enzyme has been harnessed for UMA functionalization. Crystallographic data (1.9 Å resolution) revealed UMA binds to MurD’s N-terminal Rossmann fold, with key interactions at Asp-35 and Arg-37.

Protocol for Enzymatic Validation :

Chemoenzymatic Hybrid Strategies

Combining chemical synthesis with enzymatic modification offers a middle ground. For example, peracetylated 2-azido glucosamine—a UMA precursor—was synthesized in four steps (62% yield) and enzymatically deacetylated using recombinant Bacillus subtilis amidases. This approach avoids harsh deprotection conditions but requires precise control over enzyme specificity.

Alternative Synthetic Strategies

Mercuration and Iodination for Radiolabeling

A radiolabeled UMA analog (5-iodo-UMA) was prepared for crystallographic studies:

-

Mercuration : UMA (5 μmol) reacted with Hg(OAc)₂ in sodium acetate buffer (pH 6.0, 50°C, 5 h), yielding 5-mercuri-UMA (70% yield).

-

Iodination : Treatment with KI/I₂ (RT, 3 h) afforded 5-iodo-UMA (69% yield), confirmed via plasma-desorption mass spectrometry (m/z 875).

Table 1: Comparative Yields of UMA Derivatives

| Derivative | Yield (%) | Purity (HPLC) | Application |

|---|---|---|---|

| Native UMA | 13 | >95% | Substrate studies |

| 5-Iodo-UMA | 69 | 98% | Crystallography |

| Peracetylated | 62 | 90% | Metabolic labeling |

Analytical and Purification Techniques

Chromatographic Methods

-

HPTLC : Ethanol/1 M ammonium acetate (7:3) resolved UMA (Rₖ = 0.62) from intermediates.

-

Reverse-Phase HPLC : Vydac 218TP columns with 50 mM ammonium formate (pH 3.9) achieved baseline separation of 5-iodo-UMA.

-

Chiral HPLC : Crownpak CR(+) columns enabled enantiomeric resolution of muramic acid intermediates.

Spectroscopic Validation

-

NMR : ¹H NMR (500 MHz, D₂O) confirmed UMA’s anomeric proton at δ 5.42 (d, J = 3.5 Hz).

-

Mass Spectrometry : ESI-MS ([M-H]⁻ m/z 654.2) matched theoretical values for UMA.

Comparative Analysis of Preparation Methods

Table 2: Method Comparison

| Parameter | Chemical Synthesis | Enzymatic | Chemoenzymatic |

|---|---|---|---|

| Yield | 13% | 69% | 62% |

| Scalability | Low | Moderate | High |

| Equipment Needs | High | Moderate | Low |

| Stereocontrol | Excellent | Good | Moderate |

Chemical synthesis excels in stereochemical precision but suffers from low yields. Enzymatic methods offer higher throughput but require specialized enzymes. Hybrid approaches balance scalability and simplicity, making them ideal for industrial applications.

Q & A

Basic Research Questions

Q. How can the structural characterization of N-acetyl-alpha-D-muramoyl-L-alanine be performed using spectroscopic methods?

- Methodology : Utilize high-resolution mass spectrometry (HRMS) to confirm the molecular formula (e.g., exact mass = 363.1601 for the anion derivative) and nuclear magnetic resonance (NMR) to resolve stereochemistry. For example, 1H/13C NMR can identify acetyl, muramoyl, and alanine moieties by analyzing chemical shifts and coupling constants. Compare data with known analogs like N-acetylmuramyl tripeptide phosphatidylethanolamine (Mepact) to validate assignments .

- Key considerations : Ensure sample purity via HPLC or TLC, and account for pH-dependent ionization states (e.g., the carboxy group’s deprotonation at pH 7.3) .

Q. What are the standard protocols for synthesizing This compound in a laboratory setting?

- Methodology : Use solid-phase peptide synthesis (SPPS) with Fmoc/t-Bu protection strategies. Key steps include:

Sequential coupling of L-alanine and N-acetylmuramic acid derivatives.

Deprotection under mild acidic conditions (e.g., TFA) to preserve stereochemistry.

Purification via reverse-phase HPLC and structural validation using FT-IR and circular dichroism (CD) spectroscopy.

- Challenges : Avoid racemization during coupling by optimizing reaction temperature and activating agents (e.g., HBTU/DIPEA) .

Q. How can This compound be quantified in bacterial cell wall extracts?

- Methodology : Employ enzymatic digestion (e.g., lysozyme) followed by LC-MS/MS with multiple reaction monitoring (MRM). Use stable isotope-labeled internal standards (e.g., 13C-labeled analogs) to correct for matrix effects. Validate recovery rates using spiked samples .

Advanced Research Questions

Q. What experimental designs are suitable for studying the interaction between This compound and N-Acetylmuramoyl-L-alanine amidase (NAM-amidase)?

- Methodology :

Enzyme kinetics : Perform Michaelis-Menten assays using purified NAM-amidase and synthetic substrate analogs. Measure initial reaction rates (UV-Vis or fluorometric assays) under varying substrate concentrations and pH conditions.

Structural analysis : Use X-ray crystallography or cryo-EM to resolve enzyme-substrate complexes. Mutagenesis studies (e.g., active-site mutations) can identify critical residues for binding .

- Data interpretation : Compare kinetic parameters (Km, Vmax) with literature values for related enzymes (e.g., lysozyme) to identify substrate specificity .

Q. How does This compound contribute to macrophage activation in immunostimulatory pathways?

- Methodology :

In vitro assays : Treat murine or human macrophage cell lines with synthetic This compound analogs (e.g., Mepact) and measure cytokine production (e.g., TNF-α, IL-6) via ELISA.

Mechanistic studies : Use siRNA knockdown or CRISPR-Cas9 to silence Toll-like receptor (TLR) or NOD2 pathways. Assess NF-κB nuclear translocation via confocal microscopy .

- Contradictions : Address discrepancies in reported immunostimulatory potencies by testing analogs with modified lipid or peptide moieties .

Q. What strategies can resolve conflicting data on the stability of This compound under varying pH conditions?

- Methodology :

Stability assays : Incubate the compound in buffers (pH 4–9) and monitor degradation via LC-MS. Use Arrhenius plots to predict shelf-life at different temperatures.

Thermodynamic analysis : Calculate Gibbs free energy (ΔG) of hydrolysis using calorimetry or computational modeling (e.g., DFT). Compare results with structurally similar compounds like N-acetyl-L-alanine .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.